molecular formula C20H26ClNO11 B3041937 6-Chloro-3-indoxyl-beta-D-cellobioside CAS No. 425427-87-8

6-Chloro-3-indoxyl-beta-D-cellobioside

Cat. No.: B3041937
CAS No.: 425427-87-8
M. Wt: 491.9 g/mol
InChI Key: LPDLZDNDKZIJNA-UHFFFAOYSA-N
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Description

6-Chloro-3-indoxyl-beta-D-cellobioside is a biochemical reagent known for its use as a chromogenic substrate for beta-D-cellobiosidase. This compound is characterized by its ability to yield a pink substrate upon enzymatic reaction, making it valuable in various biochemical assays .

Preparation Methods

The synthesis of 6-Chloro-3-indoxyl-beta-D-cellobioside typically involves the reaction of 6-chloroindoxyl with beta-D-cellobiose under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Chloro-3-indoxyl-beta-D-cellobioside undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-3-indoxyl-beta-D-cellobioside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-indoxyl-beta-D-cellobioside involves its enzymatic hydrolysis by beta-D-cellobiosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloro-3-indoxyl, which subsequently undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity in various assays .

Comparison with Similar Compounds

6-Chloro-3-indoxyl-beta-D-cellobioside can be compared with other chromogenic substrates such as:

The uniqueness of this compound lies in its specific use for detecting beta-D-cellobiosidase activity, whereas other similar compounds are used for different enzymes .

Properties

IUPAC Name

2-[6-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO11/c21-7-1-2-8-9(3-7)22-4-10(8)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLZDNDKZIJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703020
Record name 6-Chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425427-87-8
Record name 6-Chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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